

An In-depth Technical Guide to the Chemical Properties of Aminouracils

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Compound of Interest

1-Amino-2,4(1H,3H)pyrimidinedione

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An important note on isomers: **1-Amino-2,4(1H,3H)-pyrimidinedione** is a specific isomer of aminouracil. However, it is a less commonly studied compound compared to its structural isomers, 5-aminouracil and 6-aminouracil. Consequently, extensive experimental data for the 1-amino isomer is limited in publicly available literature. This guide will provide a comprehensive overview of the chemical properties of the well-documented 5-aminouracil and 6-aminouracil to offer a thorough technical resource for researchers, scientists, and drug development professionals working with this class of compounds.

The aminouracils are derivatives of uracil, a fundamental nucleobase in RNA.[1] Their ability to act as both electrophiles and nucleophiles makes them versatile precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1] Derivatives of 5-and 6-aminouracil, in particular, have garnered substantial interest for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3][4]

Chemical and Physical Properties

The physicochemical properties of 5-aminouracil and 6-aminouracil are summarized below. These compounds are typically crystalline solids with high melting points and limited solubility in water.

Table 1: General and Physical Properties



Property	5-Aminouracil	6-Aminouracil
IUPAC Name	5-amino-1H-pyrimidine-2,4- dione[5]	6-amino-1H-pyrimidine-2,4- dione[6]
Synonyms	5-Amino-2,4- dihydroxypyrimidine[7]	4-Amino-2,6- dihydroxypyrimidine[8]
CAS Number	932-52-5[5]	873-83-6[6]
Molecular Formula	C4H5N3O2[5]	C4H5N3O2[6]
Molecular Weight	127.10 g/mol [5]	127.10 g/mol [6]
Appearance	Beige to brown fine powder[9]	Cream to light brown crystalline powder[8]
Melting Point	>300 °C[10]	≥360 °C[8]
Water Solubility	0.5 g/L (at 20 °C)[9]	Slightly soluble[8]
рКа	9.19 ± 0.10 (Predicted)[9]	3.76 ± 0.10 (Predicted)[8]
LogP (Computed)	-1.5[5]	-1.6[6]

Table 2: Computed Molecular Descriptors

Descriptor	5-Aminouracil	6-Aminouracil
Hydrogen Bond Donor Count	3[5]	3[8]
Hydrogen Bond Acceptor Count	3[5]	3[8]
Rotatable Bond Count	0[5]	0[8]
Topological Polar Surface Area	84.2 Å ² [5]	84.2 Ų[8]
Complexity	196[5]	196[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of aminouracil derivatives.



Table 3: Spectroscopic Data Summary

Spectroscopy	5-Aminouracil	6-Aminouracil
FT-IR (KBr, cm ⁻¹)	Bands at 3292 and 3149 (N-H vibrations of uracil moiety).[11] The spectrum is available from the NIST Chemistry WebBook. [12]	Bands corresponding to $\nu(NH_2)$ stretching vibrations are observed. Scissoring mode is observed at 1659 cm ⁻¹ .[13]
¹H NMR (DMSO-d ₆ , δ ppm)	Data for derivatives are available, showing characteristic aromatic and amine proton signals.[14]	A spectrum is available showing signals corresponding to the amine and ring protons. [15]
Mass Spectrometry (EI)	Molecular Ion (M+) at m/z 127. [5]	Molecular Ion (M+) at m/z 127. [15]

Experimental Protocols

Detailed methodologies for the synthesis and purification of aminouracils are essential for researchers. The following protocols are representative of common laboratory procedures.

Protocol 1: Synthesis of 6-Aminouracil

This procedure is based on the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[16]

- Preparation of Sodium Ethoxide: Dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) in a three-necked flask equipped with a reflux condenser and stirrer.
- Reaction: To the sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
- Reflux: Heat the mixture under reflux with vigorous stirring for 10-12 hours. The mixture may solidify, requiring the stirrer to be stopped.
- Work-up: After cooling to room temperature, add hot water (80°C) to dissolve the solid.



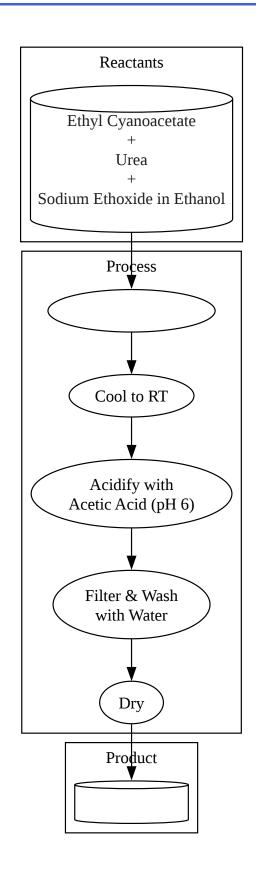
- Precipitation: Neutralize the solution by acidifying with glacial acetic acid to pH 6.
- Isolation: The resulting precipitate (6-aminouracil) is collected by filtration, washed with distilled water, and dried in a desiccator.

Protocol 2: Synthesis and Purification of 5-Aminouracil

This protocol describes the reduction of 5-nitrouracil.[17]

- Suspension: Suspend 5-nitrouracil (15.7 g) in a solution of concentrated ammonia (10 mL) in water (250 mL).
- Reduction: While stirring, add technical sodium hydrosulfite (75 g). The temperature will rise to approximately 55°C.
- Heating: Heat the mixture to boiling, then cool and filter to collect the crude product.
- Purification (via HCl salt): Dissolve the crude product (10.0 g) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
- Decolorization: Clarify the solution with activated carbon (norite), dilute to 300 mL, and heat to boiling.
- Precipitation: Add concentrated ammonia (10 mL) to the hot solution and then cool.
- Isolation: 5-Aminouracil precipitates as colorless, silky needles, which are collected by filtration. Yield is approximately 73%.[17]





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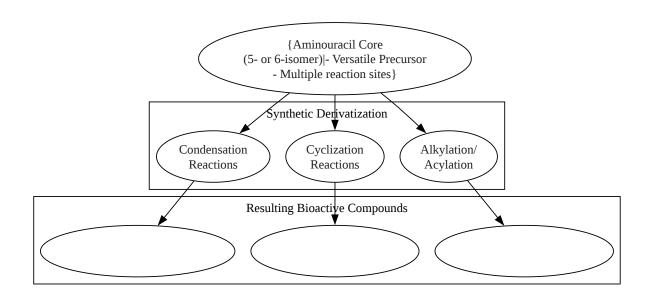
Biological Activity and Applications

Aminouracils are key building blocks in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.

- Anticancer Agents: 5- and 6-aminouracil derivatives have been synthesized and evaluated
 for anticancer properties.[1] For example, certain 5-cinnamoyl-6-aminouracil derivatives
 show cytotoxic activity against leukemia cell lines, potentially through intercalation with DNA.
 [18] 5-aminouracil itself is considered a thymine antagonist that can block DNA synthesis.[2]
- Antimicrobial Agents: Fused heterocyclic systems derived from aminouracils, such as
 pyrimidodiazepines and lumazines, exhibit activity against a range of pathogenic microbes,
 including Staphylococcus aureus and Pseudomonas aeruginosa.[4]
- Enzyme Inhibition: Derivatives have been identified as inhibitors of key enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating a variety of global health disorders.[2]

The functional groups on the aminouracil ring provide reactive sites for derivatization, allowing for the synthesis of large libraries of compounds for screening and development of new therapeutic agents.[1]





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